molecular formula C11H7F6NO B14668366 Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- CAS No. 40024-22-4

Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-

Cat. No.: B14668366
CAS No.: 40024-22-4
M. Wt: 283.17 g/mol
InChI Key: MNLMEONKHNDWBG-UHFFFAOYSA-N
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Description

Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is a compound that features a benzamide core with a trifluoromethyl group. This compound is notable for its unique chemical structure, which includes both a methyl group and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- typically involves the reaction of 4-methylbenzamide with trifluoroacetimidoyl chlorides in the presence of a base and a suitable solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    4-Methylbenzamide: Similar structure but lacks the trifluoromethyl group.

    Trifluoromethylbenzamide: Contains the trifluoromethyl group but may differ in other substituents.

Uniqueness

Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is unique due to the presence of both a methyl and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for specific applications in research and industry.

Properties

CAS No.

40024-22-4

Molecular Formula

C11H7F6NO

Molecular Weight

283.17 g/mol

IUPAC Name

N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)-4-methylbenzamide

InChI

InChI=1S/C11H7F6NO/c1-6-2-4-7(5-3-6)8(19)18-9(10(12,13)14)11(15,16)17/h2-5H,1H3

InChI Key

MNLMEONKHNDWBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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